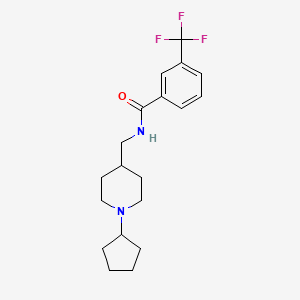

N-((1-cyclopentylpiperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

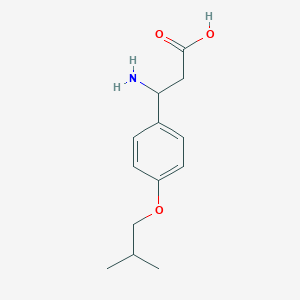

“(1-Cyclopentylpiperidin-4-yl)methanamine” is a chemical compound with the molecular formula C11H22N2 . It’s used for experimental and research purposes .

Molecular Structure Analysis

The molecular structure of “(1-Cyclopentylpiperidin-4-yl)methanamine” consists of a cyclopentyl group attached to a piperidin-4-yl group via a methanamine linkage .Physical and Chemical Properties Analysis

The molecular weight of “(1-Cyclopentylpiperidin-4-yl)methanamine” is 182.31 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Wissenschaftliche Forschungsanwendungen

Histone Deacetylase Inhibition

One area of application is in the development of histone deacetylase (HDAC) inhibitors, which are significant in cancer therapy. For instance, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) is an isotype-selective small molecule HDAC inhibitor that has shown significant antitumor activity in vivo and has entered clinical trials as a promising anticancer drug (Zhou et al., 2008).

Cyclization Reactions

Another application is in the study of cyclization reactions, such as the conversion of N-(2-cyclopent-1-en-1-ylphenyl)benzamides into corresponding 3,1-benzoxazines, which has implications for synthetic organic chemistry (Kazaryants et al., 2011).

Neuroleptic Activity

Additionally, derivatives of similar compounds have been explored for their neuroleptic activity, indicating potential applications in the treatment of psychosis. For example, cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds have been designed, synthesized, and evaluated for their inhibitory effects on apomorphine-induced stereotyped behavior in rats, revealing significant antipsychotic potential (Sumio et al., 1981).

Antimicrobial Activity

Research into N-(cyano(naphthalen-1-yl)methyl)benzamides has uncovered colorimetric sensing of fluoride anions and potential antimicrobial applications, demonstrating the versatility of benzamide derivatives in chemical sensing and antimicrobial strategies (Younes et al., 2020).

Safety and Hazards

Wirkmechanismus

Target of action

Benzamides and piperidines are known to interact with a variety of targets, including enzymes, receptors, and ion channels . The specific target of “N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-(trifluoromethyl)benzamide” would depend on its specific structure and functional groups.

Mode of action

The interaction of benzamides and piperidines with their targets often involves binding to a specific site on the target, which can modulate the target’s activity . The exact mode of action of “N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-(trifluoromethyl)benzamide” would need to be determined through experimental studies.

Biochemical pathways

Benzamides and piperidines can affect a variety of biochemical pathways, depending on their specific targets . The affected pathways of “N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-(trifluoromethyl)benzamide” would be related to its specific target(s).

Pharmacokinetics

The ADME properties of benzamides and piperidines can vary widely, depending on their specific structures . The pharmacokinetics of “N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-(trifluoromethyl)benzamide” would need to be studied experimentally.

Result of action

The molecular and cellular effects of benzamides and piperidines can include changes in enzyme activity, receptor signaling, and ion channel function . The specific effects of “N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-(trifluoromethyl)benzamide” would depend on its specific target(s) and mode of action.

Action environment

Environmental factors can influence the action, efficacy, and stability of benzamides and piperidines . The influence of environmental factors on “N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-(trifluoromethyl)benzamide” would need to be determined through experimental studies.

Eigenschaften

IUPAC Name |

N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25F3N2O/c20-19(21,22)16-5-3-4-15(12-16)18(25)23-13-14-8-10-24(11-9-14)17-6-1-2-7-17/h3-5,12,14,17H,1-2,6-11,13H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXYUECBQGCCZHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCC(CC2)CNC(=O)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2600490.png)

![N-{[1-(4-chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}-2-naphthylacetamide](/img/structure/B2600491.png)

![5-((2-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2600495.png)

![Ethyl 5-(benzo[d]thiazole-2-carboxamido)-3-methylthiophene-2-carboxylate](/img/structure/B2600498.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one](/img/structure/B2600499.png)